molecular formula C16H11Cl2FN4O B2522031 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338408-23-4

1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2522031
CAS RN: 338408-23-4
M. Wt: 365.19
InChI Key: NVMHRKYJIWLBBP-UHFFFAOYSA-N
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Description

The compound 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, the papers do offer insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for understanding the compound of interest.

Synthesis Analysis

The synthesis of related triazole compounds involves multi-step processes that typically start with simple aromatic or heteroaromatic amines. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves the condensation of an isocyanato-substituted benzene with an aminated indazole derivative . Similarly, the synthesis of various 3-(N-substituted carboxamidoethylthio)-(4H)-1,2,4-triazoles starts with the preparation of 3-mercapto-(4H)-1,2,4-triazole followed by condensation with different N-substituted β-chloropropionamides . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The determination of crystal structures is crucial for understanding the molecular conformation and potential intermolecular interactions of such compounds. Although the exact structure of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is not provided, the crystal structure of a similar compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has been determined, which could give insights into the likely conformation and electronic structure of the compound of interest .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds synthesized, but they do suggest that these triazole derivatives can undergo further chemical transformations, which could be used to modify their structure and potentially alter their biological activities. The reactivity of the triazole ring and the amide functionality are particularly relevant for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure, including the presence of substituents on the aromatic rings and the triazole core. The papers do not provide specific data on the physical properties such as melting points, solubility, or stability of the compounds synthesized. However, the structural data obtained from NMR and MS analyses, as well as elemental analysis, confirm the identities of the synthesized compounds and provide a basis for predicting the properties of the compound .

Biological Activity Analysis

The biological activities of triazole derivatives are of significant interest, as evidenced by the screening of synthesized compounds for analgesic, anti-inflammatory, and anxiolytic activities . Additionally, certain triazole compounds have shown inhibitory effects on the proliferation of cancer cell lines, suggesting potential antitumor activities . These findings highlight the importance of further biological studies to fully understand the therapeutic potential of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide.

Scientific Research Applications

Antimicrobial and Antifungal Applications

One significant application of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide and related compounds is in the development of antimicrobial and antifungal agents. Studies have shown that various derivatives of this compound exhibit potent antimicrobial activities against a range of pathogenic bacteria and fungi. For instance, certain 1,2,4-triazole derivatives demonstrated good or moderate activities against test microorganisms, highlighting their potential in combating infections (Bektaş et al., 2007). Similarly, other research emphasized the synthesis and antibacterial and anticancer screening of related compounds, indicating their broader applicability in pharmaceutical contexts (Holla et al., 2006).

Structural Analysis and Molecular Characterization

The structural analysis and molecular characterization of such compounds are crucial for understanding their interactions and stability. For instance, studies involving single crystal diffraction and molecular simulations have provided insights into the molecular conformations and stability of these compounds. One study detailed the isostructural properties and crystallization of related 1,2,3-triazole derivatives (Kariuki et al., 2021). Another research highlighted the synthesis and characterization of a particular 'research chemical' within this family, contributing to the knowledge base of these complex molecules (McLaughlin et al., 2016).

Catalytic and Synthetic Applications

The compound and its derivatives have also been explored for their catalytic and synthetic applications. Research indicates an efficient approach for the regioselective synthesis of related heterocyclic amides, providing a foundation for further chemical developments (Moreno-Fuquen et al., 2019). Furthermore, the synthesis of specific triazole carboxamides revealed their promising antimicrobial properties, showing the multifaceted potential of these compounds in various scientific fields (Pokhodylo et al., 2021).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4O/c1-9-20-15(16(24)21-13-4-2-12(19)3-5-13)22-23(9)14-7-10(17)6-11(18)8-14/h2-8H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMHRKYJIWLBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

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